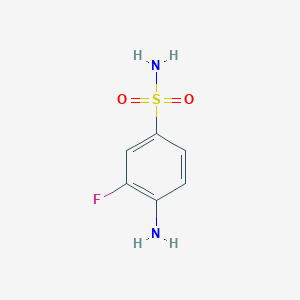

4-Amino-3-fluorobenzenesulfonamide

Vue d'ensemble

Description

Le 4-Amino-3-fluoro-benzènesulfonamide est un composé organique qui appartient à la classe des sulfonamides. Les sulfonamides sont connus pour leur large éventail d'activités biologiques, notamment leurs propriétés antibactériennes, antifongiques et anticancéreuses.

Mécanisme D'action

Target of Action

4-Amino-3-fluorobenzenesulfonamide is a type of sulfonamide, which is a group of drugs that exhibit a range of pharmacological activities . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose metabolism, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

The interaction of this compound with its targets involves the inhibition of these enzymes . By inhibiting carbonic anhydrase, it can interfere with the reabsorption of bicarbonate ions in the kidneys, leading to increased diuresis . The inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a vital component for bacterial growth and replication . This makes sulfonamides effective against a broad spectrum of bacteria .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The inhibition of carbonic anhydrase disrupts the bicarbonate buffer system, affecting pH regulation in the body . The disruption of folic acid synthesis through the inhibition of dihydropteroate synthetase affects the folate pathway, which is crucial for the synthesis of nucleotides and amino acids in bacteria . This leads to the inhibition of bacterial growth and replication .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). They are primarily metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of normal cellular processes in bacteria, leading to their inability to grow and replicate . In humans, it can lead to increased diuresis and changes in blood pH due to the inhibition of carbonic anhydrase .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other drugs or substances that may interact with it, and the resistance mechanisms of bacteria. For instance, some bacteria can develop resistance to sulfonamides by altering their dihydropteroate synthetase or increasing the uptake of environmental folic acid .

Analyse Biochimique

Biochemical Properties

4-Amino-3-fluorobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as carbonic anhydrase, where it acts as an inhibitor. This interaction is crucial as it can affect the enzyme’s activity, leading to alterations in physiological processes. Additionally, this compound can bind to proteins and other biomolecules, influencing their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules, leading to changes in cellular responses. It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to a cascade of biochemical changes within the cell. Additionally, the compound can interact with DNA and RNA, affecting transcription and translation processes. These interactions result in changes in gene expression and protein synthesis, ultimately influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant adverse effects. At higher doses, it can lead to toxicity, manifesting as cellular damage, organ dysfunction, and other adverse effects. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and detoxification. The compound can also affect metabolic flux by altering the levels of key metabolites. These interactions can lead to changes in cellular energy balance and overall metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localizations can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .

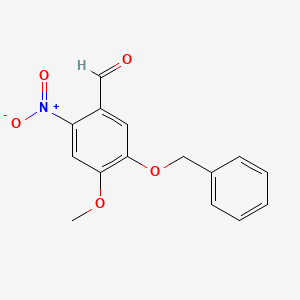

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 4-Amino-3-fluoro-benzènesulfonamide peut être réalisée par différentes méthodes. Une approche courante implique l'hydrogénation du 4-nitro-3-fluorobenzènesulfonamide. Cette réaction nécessite généralement un catalyseur d'hydrogénation tel que le palladium sur carbone (Pd/C) sous hydrogène gazeux à des pressions et des températures élevées .

Méthodes de production industrielle : En milieu industriel, la production du 4-Amino-3-fluoro-benzènesulfonamide peut impliquer des réacteurs d'hydrogénation à grande échelle avec des conditions optimisées pour garantir un rendement et une pureté élevés. Le processus est soigneusement surveillé pour maintenir les paramètres de réaction souhaités et minimiser les impuretés.

Analyse Des Réactions Chimiques

Types de réactions : Le 4-Amino-3-fluoro-benzènesulfonamide subit diverses réactions chimiques, notamment :

Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitroso ou nitro.

Réduction : Le composé peut être réduit pour former les amines correspondantes.

Substitution : L'atome de fluor peut être substitué par d'autres nucléophiles dans des conditions appropriées.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium aluminium (LiAlH4) sont utilisés.

Substitution : Des nucléophiles comme le méthylate de sodium (NaOCH3) ou le tert-butylate de potassium (KOtBu) peuvent être employés.

Principaux produits formés :

Oxydation : Formation de dérivés nitroso ou nitro.

Réduction : Formation d'amines primaires.

Substitution : Formation de benzènesulfonamides substitués.

Applications De Recherche Scientifique

Le 4-Amino-3-fluoro-benzènesulfonamide a plusieurs applications en recherche scientifique :

Chimie médicinale : Il est utilisé comme brique de construction pour la synthèse de divers composés pharmaceutiques présentant des activités anticancéreuses et antimicrobiennes potentielles.

Études biologiques : Le composé est étudié pour ses effets inhibiteurs sur des enzymes telles que l'anhydrase carbonique IX, qui est surexprimée dans certaines cellules cancéreuses.

Applications industrielles : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.

5. Mécanisme d'action

Le mécanisme d'action du 4-Amino-3-fluoro-benzènesulfonamide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il inhibe l'activité de l'anhydrase carbonique IX en se liant à son site actif, empêchant ainsi l'enzyme de catalyser l'hydratation du dioxyde de carbone. Cette inhibition peut entraîner une diminution du pH du microenvironnement tumoral, ce qui peut inhiber la croissance et la prolifération tumorales .

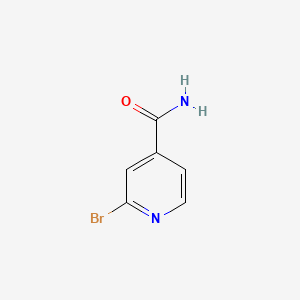

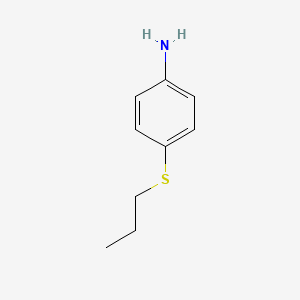

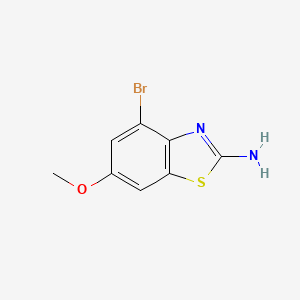

Composés similaires :

- 4-Amino-3-chloro-benzènesulfonamide

- 4-Amino-3-bromo-benzènesulfonamide

- 4-Amino-3-iodo-benzènesulfonamide

Comparaison : Le 4-Amino-3-fluoro-benzènesulfonamide est unique en raison de la présence de l'atome de fluor, qui peut influencer considérablement sa réactivité chimique et son activité biologique. Les atomes de fluor sont connus pour améliorer la stabilité métabolique et la lipophilie des composés, ce qui les rend plus efficaces dans les systèmes biologiques par rapport à leurs homologues chloro, bromo ou iodo .

Comparaison Avec Des Composés Similaires

- 4-Amino-3-chloro-benzenesulfonamide

- 4-Amino-3-bromo-benzenesulfonamide

- 4-Amino-3-iodo-benzenesulfonamide

Comparison: 4-Amino-3-fluoro-benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in biological systems compared to their chloro, bromo, or iodo counterparts .

Propriétés

IUPAC Name |

4-amino-3-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFBADWBKHAPKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405579 | |

| Record name | 4-amino-3-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2368-84-5 | |

| Record name | 4-amino-3-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-fluorobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

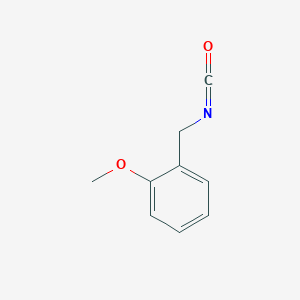

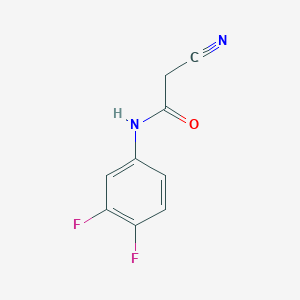

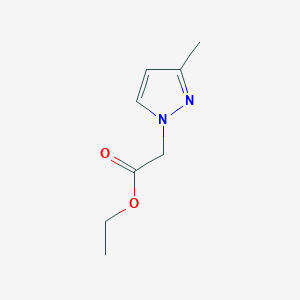

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

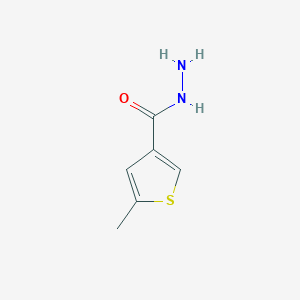

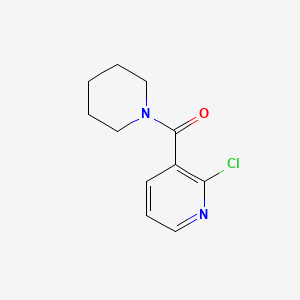

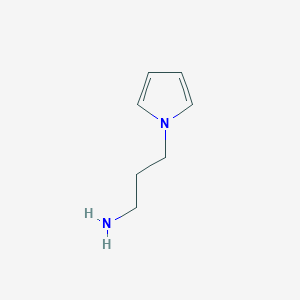

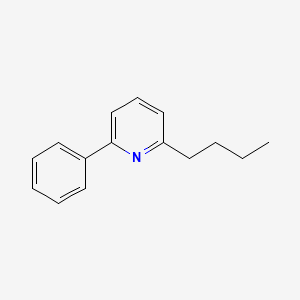

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1275075.png)

![3-Azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1275089.png)

![8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1275097.png)